- Compound for optoelectronic device, organic light emitting diode including the same and display including the organic light emitting diode, World Intellectual Property Organization, , ,
Cas no 97511-05-2 (4-Bromodibenzothiophene)

4-Bromodibenzothiophene structure
상품 이름:4-Bromodibenzothiophene
CAS 번호:97511-05-2
MF:C12H7BrS
메가와트:263.152981042862
MDL:MFCD02683746
CID:803461
PubChem ID:253661777
4-Bromodibenzothiophene 화학적 및 물리적 성질
이름 및 식별자
-
- 4-Bromodibenzo[b,d]thiophene
- 4-Bromodibenzothiophene
- 4-bromo-Dibenzothiophene
- Dibenzothiophene,4-bromo-
- Dibenzothiophene, 4-bromo-
- AK110516
- dibenzo[b,d]thiophene, 4-bromo-
- GJXAVNQWIVUQOD-UHFFFAOYSA-N
- VT20280
- FCH1334446
- SY030030
- BC005174
- AX8095234
- Y5819
- ST24043487
- B4449
- 4-Bromodibenzo[b,d]thiophene;Di
- 4-Bromodibenzothiophene (ACI)
- 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-bromo-
- SCHEMBL232632
- W-200538
- 97511-05-2
- GEO-02665
- AKOS016008829
- DTXSID50332505
- DS-4628
- 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-romo-
- InChI=1/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7
- CS-W022120
- 6-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
- 4-Bromodibenzo[b pound notd]thiophene
- DB-028760
- MFCD02683746
-
- MDL: MFCD02683746
- 인치: 1S/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
- InChIKey: GJXAVNQWIVUQOD-UHFFFAOYSA-N
- 미소: BrC1C2SC3C(C=2C=CC=1)=CC=CC=3
계산된 속성
- 정밀분자량: 261.94500
- 동위원소 질량: 261.94518g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 1
- 중원자 수량: 14
- 회전 가능한 화학 키 수량: 0
- 복잡도: 218
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 5.1
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 토폴로지 분자 극성 표면적: 28.2
실험적 성질
- 밀도: 1.611
- 융해점: 85.0 to 89.0 deg-C
- 비등점: 386.6℃ at 760 mmHg
- 플래시 포인트: 187.6 °C
- PSA: 28.24000
- LogP: 4.81700
4-Bromodibenzothiophene 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Chemenu | CM158416-5g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 95%+ | 5g |
$22 | 2022-08-30 | |
Ambeed | A177042-25g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 98% | 25g |
$26.0 | 2025-02-27 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4449-1G |
4-Bromodibenzothiophene |
97511-05-2 | >98.0%(GC) | 1g |
¥80.00 | 2024-04-15 | |
abcr | AB444187-5 g |
4-Bromodibenzo[b,d]thiophene, 95%; . |
97511-05-2 | 95% | 5g |
€87.80 | 2023-07-18 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4449-5G |
4-Bromodibenzothiophene |
97511-05-2 | >98.0%(GC) | 5g |
¥230.00 | 2024-04-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4449-1g |
4-Bromodibenzothiophene |
97511-05-2 | 98.0%(GC) | 1g |
¥120.0 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B73710-250mg |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 98% | 250mg |
¥24.0 | 2022-10-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B73710-1g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 98% | 1g |
¥29.0 | 2022-10-09 | |
abcr | AB444187-10 g |
4-Bromodibenzo[b,d]thiophene, 95%; . |
97511-05-2 | 95% | 10g |
€105.70 | 2023-07-18 | |
Chemenu | CM158416-25g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 95%+ | 25g |
$64 | 2021-06-16 |
4-Bromodibenzothiophene 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 5 h, rt; rt → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt
참조
합성회로 2
반응 조건
1.1 Reagents: Bromine Solvents: Chloroform ; rt → 0 °C; 0 °C; 12 h, rt
참조
- Spiro compounds as electroluminescent material for organic electroluminescent device, Korea, , ,
합성회로 3
반응 조건
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Pyridine , Water ; rt; 30 h, reflux
참조
- Preparation of aromatic amines for organic electric device, Korea, , ,
합성회로 4
반응 조건
1.1 Reagents: Butyllithium , Bromine
참조
- Heteroatom-facilitated lithiationsOrganic Reactions (Hoboken, 1979, (1979),,
합성회로 5
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 6 h, -40 °C → 0 °C
1.2 Reagents: 1,2-Dibromoethane ; 14 h, -78 °C → 20 °C
1.2 Reagents: 1,2-Dibromoethane ; 14 h, -78 °C → 20 °C
참조
- Synthesis and Evaluation of Dibenzothiophene Analogues as Pin1 Inhibitors for Cervical Cancer TherapyACS Omega, 2019, 4(5), 9228-9234,
합성회로 6
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C → 0 °C; 0 °C → -78 °C
1.2 Reagents: 1,2-Dibromoethane ; 12 h, -78 °C → rt
1.3 Reagents: Water ; rt
1.2 Reagents: 1,2-Dibromoethane ; 12 h, -78 °C → rt
1.3 Reagents: Water ; rt
참조
- Small molecule based on S,S-dioxo-dibenzothiophene and phenanthro-imidazole and its application in organic light-emitting device (OLED), China, , ,
합성회로 7
반응 조건
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 48 h, 50 °C
1.3 Reagents: Water ; rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 48 h, 50 °C
1.3 Reagents: Water ; rt
참조
- Light-Promoted Nickel-Catalyzed Aromatic Halogen ExchangeACS Catalysis, 2022, 12(18), 11089-11096,
합성회로 8
반응 조건
1.1 Reagents: Bromine Solvents: Chloroform ; 0 °C; 12 h, rt
참조
- Pyridine derivative compound as electroluminescent material for organic electroluminescent device, Korea, , ,
합성회로 9
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; -40 °C → 0 °C; 6 h, 0 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
참조
- A Phosphorescent C-C* Cyclometalated Platinum(II) Dibenzothiophene NHC ComplexOrganometallics, 2012, 31(21), 7447-7452,
합성회로 10
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran
1.3 Solvents: Dichloromethane
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran
1.3 Solvents: Dichloromethane
참조
- A new synthesis of fungicidal methyl (E)-3-methoxypropenoatesTetrahedron, 1998, 54(26), 7595-7614,
합성회로 11
반응 조건
1.1 Reagents: Zinc chloride , Benzyltrimethylammonium tribromide Solvents: Acetic acid
참조
- Studies towards dibenzothiophene-S-oxide arrays and their photochemical reactivityInternational Electronic Conferences on Synthetic Organic Chemistry, 2004, (2004), 1537-1550,
합성회로 12
반응 조건
1.1 Reagents: Butyllithium ; -78 °C → 0 °C
1.2 Reagents: 1,2-Dibromoethane ; -78 °C → rt
1.2 Reagents: 1,2-Dibromoethane ; -78 °C → rt
참조
- Non-Doped Deep Blue and Doped White Electroluminescence Devices Based on Phenanthroimidazole DerivativeJournal of Fluorescence, 2017, 27(2), 451-461,
합성회로 13
반응 조건
1.1 Reagents: Trifluoromethanesulfonic acid ; 24 h, rt
1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux
1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux
참조
- Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus, Korea, , ,
합성회로 14
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Water ; 1 h, -40 °C; -40 °C → 0 °C; 6 h, 0 °C
1.2 Reagents: 1,2-Dibromoethane ; -78 °C; 12 h, -78 °C
1.2 Reagents: 1,2-Dibromoethane ; -78 °C; 12 h, -78 °C
참조
- Preparation of dibenzothiophene compounds containing arylamine moiety for organic electronic device, Korea, , ,
합성회로 15
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 5 h, rt; rt → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt
참조
- Organic compounds for organic optoelectronic devices, organic emitting diodes, and display devices, European Patent Organization, , ,
합성회로 16
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 6 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 14 h, rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 14 h, rt
참조
- Preparation of 5-membered heterocycles for organic light-emitting diodes, Korea, , ,
합성회로 17
반응 조건
1.1 Reagents: Zinc chloride , Benzyltrimethylammonium tribromide Solvents: Acetic acid
참조
- Studies towards dibenzothiophene S-oxide arrays and their photochemical reactivityKyushu Daigaku Kino Busshitsu Kagaku Kenkyusho Hokoku, 2001, 15(1), 63-71,
합성회로 18
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 5 h, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 5 h, 0 °C
참조
- Two organic host materials for organic optoelectronic element and display device, World Intellectual Property Organization, , ,
합성회로 19
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -40 °C
1.2 Reagents: Dibromoethane ; -78 °C → rt
1.2 Reagents: Dibromoethane ; -78 °C → rt
참조
- Dibenzothiophenee-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, , 1-4,
4-Bromodibenzothiophene Raw materials
- 4-Iododibenzothiophene
- 1,2-Dibromoethane
- 1,1'-Biphenyl, 3-bromo-2-(methylsulfinyl)-
- Silane, 4-dibenzothienyltrimethyl-
- Dibenzothiophene
4-Bromodibenzothiophene Preparation Products
4-Bromodibenzothiophene 관련 문헌
-
Shanmugam Karthik,Thirumanavelan Gandhi New J. Chem. 2018 42 15811
-
Xi Chen,Siqi Liu,Yuling Sun,Daokun Zhong,Zhao Feng,Xiaolong Yang,Bochao Su,Yuanhui Sun,Guijiang Zhou,Bo Jiao,Zhaoxin Wu Mater. Chem. Front. 2023 7 1841
-
Bo-Sun Yun,So-Yoen Kim,Jin-Hyoung Kim,Ho-Jin Son,Sang Ook Kang J. Mater. Chem. C 2021 9 4062
-
4. Deep blue organic light-emitting devices enabled by bipolar phenanthro[9,10-d]imidazole derivativesShuo Chen,Yukun Wu,Yi Zhao,Daining Fang RSC Adv. 2015 5 72009
-
Yu Jin Kang,Ju Hui Yun,Si Hyun Han,Jun Yeob Lee J. Mater. Chem. C 2019 7 4573
97511-05-2 (4-Bromodibenzothiophene) 관련 제품
- 1038223-03-8((Heptan-2-yl)[(pyridin-2-yl)methyl]amine)
- 1443312-96-6(1-(3-Butoxy-5-fluorophenyl)ethanone)
- 1344584-77-5((2R)-4-(4-bromophenyl)butan-2-amine)
- 1261952-26-4(4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde)
- 64980-40-1(2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-phenoxy-)
- 2349791-92-8((2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoropropanoic acid)
- 2171548-79-9(2-3-(dimethylamino)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoacetic acid)
- 1357476-66-4(2-(1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL)PYRIDIN-4(1H)-ONE)
- 1384681-74-6(Tert-butyl 3-cyano-4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate)
- 696649-46-4(3-4-(benzyloxy)phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid)
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:97511-05-2)4-BROMODIBENZOTHIOPHENE

순결:99.9%
재다:200kg
가격 ($):문의
Amadis Chemical Company Limited
(CAS:97511-05-2)4-Bromodibenzothiophene

순결:99%
재다:500g
가격 ($):372.0